Ebeiedinone

Description

Properties

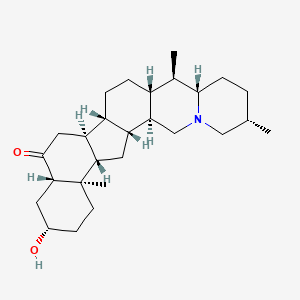

Molecular Formula |

C27H43NO2 |

|---|---|

Molecular Weight |

413.6 g/mol |

IUPAC Name |

(1R,2S,6S,9S,10R,11S,14S,15S,18S,20S,23R,24S)-20-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one |

InChI |

InChI=1S/C27H43NO2/c1-15-4-7-25-16(2)18-5-6-19-20(22(18)14-28(25)13-15)11-23-21(19)12-26(30)24-10-17(29)8-9-27(23,24)3/h15-25,29H,4-14H2,1-3H3/t15-,16+,17-,18+,19+,20+,21-,22+,23-,24+,25-,27+/m0/s1 |

InChI Key |

MWBJDDYEYGDWCZ-UWGLCIHQSA-N |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@H]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C |

Canonical SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Ebeiedinone: A Technical Guide to its Mechanism of Action in Mitigating Oxidative Stress

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanism of Ebeiedinone, an isosteroidal alkaloid derived from Fritillariae Cirrhosae Bulbus. The information presented is intended for researchers, scientists, and professionals in the field of drug development and cellular biology.

This compound has demonstrated significant potential in protecting human bronchial epithelial cells (BEAS-2B) from cellular damage induced by oxidative stress, such as that caused by cigarette smoke extract (CSE).[1] Its primary mechanism involves the modulation of key signaling pathways that regulate the cellular antioxidant response.

Core Mechanism of Action

This compound's protective effects are primarily attributed to its ability to activate the Kelch-like ECH-associated protein 1 (KEAP1)/Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[1] This pathway is a critical regulator of cellular defense against oxidative stress. Under normal conditions, KEAP1 targets NRF2 for degradation. However, in the presence of oxidative stressors or molecules like this compound, this inhibition is released, allowing NRF2 to translocate to the nucleus and activate the transcription of a suite of antioxidant and cytoprotective genes.

Furthermore, this compound's mechanism is also linked to the modulation of the c-Jun N-terminal kinase (JNK)/Mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular responses to stress, including apoptosis.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various biomarkers of oxidative stress and cell viability in BEAS-2B cells exposed to Cigarette Smoke Extract (CSE).

Table 1: Effect of this compound on Oxidative Stress Markers in CSE-Exposed BEAS-2B Cells

| Marker | Treatment Group | Concentration | Result |

| Reactive Oxygen Species (ROS) | This compound | 10 µM | Attenuated CSE-induced production |

| Malondialdehyde (MDA) | This compound | 10, 20, 40 µM | Downregulated |

| 4-Hydroxynonenal (4-HNE) | This compound | 10, 20, 40 µM | Downregulated |

| Superoxide Dismutase (SOD) | This compound | 10, 20, 40 µM | Upregulated |

| Glutathione/Oxidized Glutathione Ratio (GSH/GSSG) | This compound | 10, 20, 40 µM | Upregulated |

| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | This compound | 10, 20, 40 µM | Downregulated |

| Data derived from studies on BEAS-2B cells treated with 0.5% CSE for 24 hours.[1][2] |

Table 2: Effect of this compound on Cell Viability

| Assay | Cell Line | Treatment | Concentration | Effect on Cell Viability |

| CCK-8 | BEAS-2B | This compound | 10, 20, 40 µM | No significant decrease |

| Cell viability was assessed after 24 hours of treatment.[2] |

Key Signaling Pathways

The signaling pathways modulated by this compound are crucial for its protective effects.

References

- 1. This compound and peimisine inhibit cigarette smoke extract-induced oxidative stress injury and apoptosis in BEAS-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and peimisine inhibit cigarette smoke extract-induced oxidative stress injury and apoptosis in BEAS-2B cells - PMC [pmc.ncbi.nlm.nih.gov]

Ebeiedinone: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebeiedinone is a naturally occurring isosteroidal alkaloid found in various species of the Fritillaria genus, a group of flowering plants in the lily family. These plants have a long history of use in traditional medicine, particularly for respiratory ailments. Modern scientific investigation has identified a range of bioactive alkaloids within Fritillaria species, with this compound emerging as a compound of significant interest due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and known biological activities of this compound, with a focus on its interaction with key cellular signaling pathways.

Discovery and Sourcing

This compound has been identified as a constituent of several Fritillaria species, including Fritillaria ebeiensis and Fritillaria thunbergii. The initial discovery and subsequent characterization of this and other related alkaloids have been driven by an interest in the chemical basis for the medicinal properties of these plants.

Isolation and Purification of this compound from Fritillaria thunbergii

The isolation of this compound from Fritillaria thunbergii bulbs involves a multi-step process of extraction and chromatographic purification. The following protocol is a representative method for obtaining this alkaloid.

Experimental Protocol: Isolation and Purification

-

Extraction of Total Alkaloids:

-

Air-dried and powdered bulbs of Fritillaria thunbergii are subjected to extraction with 90% ethanol.

-

The extraction is typically performed twice, with each extraction lasting for one hour.

-

The resulting ethanolic extracts are combined and concentrated under reduced pressure to yield a crude extract of total alkaloids.

-

-

Acid-Base Extraction for Alkaloid Enrichment:

-

The crude extract is dissolved in a 0.5% to 2% solution of hydrochloric acid.

-

The acidic solution is then centrifuged, and the supernatant containing the protonated alkaloids is collected.

-

The pH of the supernatant is adjusted to a range of 8-11 using a 10% sodium hydroxide solution.

-

The basified solution is then extracted with dichloromethane. The organic layer, now containing the free alkaloids, is collected.

-

The dichloromethane is evaporated to yield a crude extract of total alkaloids.

-

-

Chromatographic Purification of this compound:

-

The crude alkaloid extract is subjected to column chromatography for the separation of individual compounds. While specific details for this compound are not extensively published, a general approach would involve:

-

Column: Silica gel or alumina columns are commonly used for the separation of alkaloids.

-

Mobile Phase: A gradient elution system of solvents such as n-hexane, ethyl acetate, and methanol is employed to separate compounds based on their polarity.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Fractions enriched with this compound are further purified using preparative HPLC.

-

A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with the addition of a modifier like diethylamine to improve peak shape.

-

The purity of the isolated this compound is assessed by analytical HPLC.

-

-

Quantitative Data

Structural Elucidation of this compound

The chemical structure of this compound has been determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

| Technique | Key Findings |

| ¹³C-NMR | The ¹³C-NMR spectrum of this compound in CDCl₃ shows 27 distinct carbon signals, consistent with its molecular formula. The chemical shifts provide information about the carbon skeleton and the presence of functional groups. |

| ¹H-NMR | The ¹H-NMR spectrum provides information on the number and types of protons, as well as their connectivity through the analysis of chemical shifts and coupling constants. |

| Mass Spectrometry (MS) | The mass spectrum of this compound provides its molecular weight and information about its fragmentation pattern, which helps in confirming the structure. |

Note: Detailed, specific ¹H-NMR and MS fragmentation data for this compound were not available in the searched literature. The table reflects the type of data used for structural elucidation.

Biological Activity and Signaling Pathways

This compound has been shown to exhibit significant biological activity, particularly in the context of oxidative stress and inflammation, which are relevant to respiratory diseases.

Antioxidant Activity via the Keap1/Nrf2 Signaling Pathway

This compound has been demonstrated to protect human bronchial epithelial cells from oxidative stress induced by cigarette smoke extract.[2] This protective effect is mediated, at least in part, through the activation of the Keap1/Nrf2 signaling pathway.[2]

Experimental Protocol: Western Blot Analysis of Nrf2 Activation

-

Cell Culture and Treatment: Human bronchial epithelial cells (BEAS-2B) are cultured and treated with cigarette smoke extract (CSE) in the presence or absence of this compound.

-

Protein Extraction: Cells are lysed to extract total protein.

-

Western Blotting:

-

Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against Nrf2 and Keap1.

-

After washing, the membrane is incubated with a secondary antibody.

-

The protein bands are visualized using a chemiluminescence detection system.

-

Mechanism of Action:

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which targets it for degradation.[3] In the presence of oxidative stress, Keap1 is modified, releasing Nrf2.[3] Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes.[3][4] this compound is suggested to activate this pathway, potentially by interacting with Keap1, leading to increased levels of Nrf2 and enhanced antioxidant defense.[2]

References

- 1. mdpi.com [mdpi.com]

- 2. This compound and peimisine inhibit cigarette smoke extract-induced oxidative stress injury and apoptosis in BEAS-2B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy [mdpi.com]

- 4. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

The Ebeiedinone Biosynthetic Pathway in Plants: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ebeiedinone, a prominent isosteroidal alkaloid found in plants of the Fritillaria genus, has garnered significant interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway in plants. While the complete pathway is yet to be fully elucidated, this document synthesizes findings from metabolomic, transcriptomic, and functional genomic studies of Fritillaria species to propose a putative biosynthetic route. This guide presents quantitative data on related alkaloid content, details key experimental protocols for pathway investigation, and includes visualizations of the proposed pathway and experimental workflows to facilitate further research and drug development endeavors.

Introduction

This compound is a C-27 steroidal alkaloid characterized by a 5α-cevanine skeleton. It is one of the major bioactive constituents of the bulbs of various Fritillaria species, which have a long history of use in traditional medicine. Modern pharmacological studies have begun to uncover the therapeutic potential of this compound, driving the need for a deeper understanding of its biosynthesis to enable sustainable production and the potential for metabolic engineering. This guide aims to provide a detailed technical resource for researchers investigating the biosynthesis of this compound and related isosteroidal alkaloids.

Proposed this compound Biosynthetic Pathway

Based on current research on isosteroidal alkaloid biosynthesis in Fritillaria, a putative pathway for this compound is proposed. This pathway originates from the Mevalonate (MVA) and/or the Methylerythritol Phosphate (MEP) pathway, leading to the synthesis of the steroidal backbone, which is subsequently modified by a series of enzymatic reactions.

Upstream Pathways: Synthesis of the Steroidal Precursor

The biosynthesis of the cholesterol backbone, the precursor to isosteroidal alkaloids, is initiated through the MVA and MEP pathways, which produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Transcriptome analysis of Fritillaria cirrhosa suggests that the MEP pathway may be the major route for the biosynthesis of steroidal alkaloid precursors[1]. Key enzymes in this upstream pathway include:

-

DXS (1-deoxy-D-xylulose-5-phosphate synthase)

-

DXR (1-deoxy-D-xylulose-5-phosphate reductoisomerase)

-

HMGR (3-hydroxy-3-methylglutaryl-CoA reductase)

-

SQS (Squalene synthase)

-

CAS (Cycloartenol synthase)

These enzymes work in concert to produce cycloartenol, which is then converted to cholesterol through a series of reactions.

Downstream Pathway: Modification of the Steroidal Backbone

Cholesterol undergoes a series of modifications, including hydroxylation, oxidation, and amination, to form the final this compound structure. While the specific enzymes for each step in this compound biosynthesis have not been definitively identified, transcriptome analyses of Fritillaria species have implicated several key enzyme families. Members of the Cytochrome P450 (CYP450) superfamily are believed to play a crucial role in the hydroxylation steps[2][3].

The proposed downstream pathway involves the following key transformations:

-

Conversion of Cholesterol to a Cevanine Skeleton: This likely involves multiple enzymatic steps to form the characteristic six-ring structure of cevanine-type alkaloids.

-

Hydroxylations and Oxidations: Specific CYP450s are hypothesized to catalyze hydroxylations at various positions on the cevanine skeleton.

-

Formation of the Ketone Group: An oxidation step is required to form the ketone group at C-6, a characteristic feature of this compound.

Below is a DOT script for a diagram illustrating the proposed biosynthetic pathway.

Quantitative Data

While specific quantitative data for this compound across different developmental stages or experimental conditions are limited, studies have quantified related isosteroidal alkaloids in various Fritillaria species. This data provides a valuable reference for understanding the accumulation of these compounds.

Table 1: Content of Major Isosteroidal Alkaloids in Different Fritillaria Species

| Alkaloid | Fritillaria cirrhosa (μg/g) | Fritillaria pallidiflora (μg/g) | Reference |

| Peimisine | 17.92 - 123.53 | - | [4] |

| Delavine | 0.42 - 29.18 | - | [4] |

| Imperialine | - | 78.05 - 344.09 | [4] |

| Verticinone | - | < other 7 alkaloids | [4] |

| Verticine | - | < other 7 alkaloids | [4] |

Note: '-' indicates data not reported in the cited study.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of metabolomic, transcriptomic, and functional genomic approaches. Below are detailed methodologies for key experiments.

Metabolomic Analysis of Isosteroidal Alkaloids using UPLC-QTOF-MS

This protocol is adapted from methods used for the analysis of steroidal alkaloids in Fritillaria and other Solanaceae plants[5][6][7].

Objective: To identify and quantify this compound and other related alkaloids in plant tissues.

Materials:

-

Plant tissue (e.g., bulbs of Fritillaria)

-

Liquid nitrogen

-

Lyophilizer

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

UPLC system coupled to a QTOF mass spectrometer

-

Analytical standards for alkaloids (if available)

Procedure:

-

Sample Preparation:

-

Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder.

-

Lyophilize the powdered tissue to dryness.

-

Accurately weigh 50 mg of dried powder into a 2 mL microcentrifuge tube.

-

Add 1 mL of 80% methanol.

-

Vortex for 1 min, then sonicate for 30 min in a water bath at room temperature.

-

Centrifuge at 12,000 rpm for 10 min.

-

Filter the supernatant through a 0.22 μm PTFE filter into an LC vial.

-

-

UPLC-QTOF-MS Analysis:

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.7 μm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would be to start with a low percentage of B, increase to a high percentage over 15-20 minutes, hold for a few minutes, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 1-5 μL.

-

MS Parameters (Positive Ion Mode):

-

Capillary Voltage: 2.5-3.5 kV.

-

Sampling Cone Voltage: 30-40 V.

-

Source Temperature: 100-120 °C.

-

Desolvation Temperature: 350-450 °C.

-

Collision Energy (for MS/MS): Ramped from 10-40 eV.

-

-

-

Data Analysis:

-

Process the raw data using appropriate software (e.g., MassLynx, Progenesis QI).

-

Identify peaks corresponding to this compound and other alkaloids based on their accurate mass and fragmentation patterns.

-

Quantify the compounds by comparing their peak areas to those of analytical standards or by using a relative quantification approach.

-

Below is a DOT script for a diagram illustrating the metabolomics workflow.

Transcriptome Analysis for Gene Discovery

This protocol is based on methods used for transcriptome sequencing in Fritillaria species to identify genes involved in alkaloid biosynthesis[1][2][3][8].

Objective: To identify candidate genes (e.g., CYP450s, transferases) involved in the this compound biosynthetic pathway.

Materials:

-

Fritillaria tissues (e.g., bulbs, leaves, stems at different developmental stages)

-

Liquid nitrogen

-

RNA extraction kit (plant-specific)

-

DNase I

-

Spectrophotometer (e.g., NanoDrop)

-

Bioanalyzer (e.g., Agilent 2100)

-

Next-generation sequencing (NGS) platform (e.g., Illumina)

Procedure:

-

RNA Extraction:

-

Harvest fresh plant tissues and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder.

-

Extract total RNA using a plant RNA extraction kit according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

RNA Quality Control:

-

Assess RNA concentration and purity using a spectrophotometer (A260/280 ratio of ~2.0 and A260/230 ratio of >2.0).

-

Evaluate RNA integrity using a bioanalyzer (RIN value > 7.0 is recommended).

-

-

Library Preparation and Sequencing:

-

Prepare cDNA libraries from the high-quality RNA using a library preparation kit (e.g., TruSeq RNA Library Prep Kit).

-

Perform paired-end sequencing on an NGS platform.

-

-

Bioinformatic Analysis:

-

Quality Control: Trim raw sequencing reads to remove low-quality bases and adapter sequences.

-

De novo Assembly: Assemble the high-quality reads into transcripts using software like Trinity.

-

Gene Annotation: Annotate the assembled transcripts by comparing them against public databases (e.g., NCBI Nr, Swiss-Prot, GO, KEGG).

-

Differential Gene Expression Analysis: Compare transcript abundance between different tissues or conditions to identify genes that are co-expressed with alkaloid accumulation.

-

Phylogenetic Analysis: Construct phylogenetic trees for candidate gene families (e.g., CYP450s) to infer their potential functions.

-

Below is a DOT script for a diagram illustrating the transcriptome analysis workflow.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

This protocol provides a general framework for performing a Y2H assay to investigate interactions between proteins potentially involved in the this compound pathway[9][10][11][12].

Objective: To test for physical interactions between candidate biosynthetic enzymes.

Materials:

-

Yeast strains (e.g., AH109, Y2HGold)

-

Bait and prey vectors (e.g., pGBKT7 and pGADT7)

-

Competent yeast cells

-

Plasmids containing the genes of interest

-

Yeast transformation reagents

-

Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)

-

X-α-Gal

Procedure:

-

Cloning:

-

Clone the coding sequence of the "bait" protein into the bait vector (e.g., pGBKT7, containing the GAL4 DNA-binding domain).

-

Clone the coding sequence of the "prey" protein into the prey vector (e.g., pGADT7, containing the GAL4 activation domain).

-

-

Yeast Transformation:

-

Co-transform the bait and prey plasmids into a suitable yeast strain.

-

Plate the transformed yeast cells on SD/-Trp/-Leu medium to select for cells that have taken up both plasmids.

-

-

Interaction Assay:

-

Inoculate colonies from the double-selection plate into liquid SD/-Trp/-Leu medium and grow overnight.

-

Spot serial dilutions of the yeast cultures onto high-stringency selective media (SD/-Trp/-Leu/-His/-Ade) and media containing X-α-Gal.

-

Incubate the plates at 30°C for 3-5 days.

-

-

Analysis of Results:

-

Growth on the high-stringency selective medium indicates a positive interaction.

-

The development of a blue color on the X-α-Gal plate confirms the activation of the reporter gene, further supporting a positive interaction.

-

Include appropriate positive and negative controls in the experiment.

-

Conclusion and Future Perspectives

The biosynthesis of this compound in Fritillaria species is a complex process that is beginning to be unraveled through modern 'omics' technologies. The proposed pathway in this guide provides a framework for future research aimed at identifying and characterizing the specific enzymes involved. The detailed experimental protocols offer a starting point for researchers entering this field.

Future work should focus on the functional characterization of candidate genes identified through transcriptome studies. This can be achieved through techniques such as virus-induced gene silencing (VIGS) in Fritillaria or heterologous expression of candidate enzymes in microbial systems like E. coli or yeast. A complete elucidation of the this compound biosynthetic pathway will not only be a significant contribution to our understanding of plant secondary metabolism but will also open up new avenues for the sustainable production of this valuable medicinal compound.

References

- 1. Transcriptome analysis reveals in vitro-cultured regeneration bulbs as a promising source for targeted Fritillaria cirrhosa steroidal alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Transcriptome Analysis of CYP450 Family Members in Fritillaria cirrhosa D. Don and Profiling of Key CYP450s Related to Isosteroidal Alkaloid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A distinction between Fritillaria Cirrhosa Bulbus and Fritillaria Pallidiflora Bulbus via LC–MS/MS in conjunction with principal component analysis and hierarchical cluster analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Untargeted metabolomics coupled with chemometric analysis reveals species-specific steroidal alkaloids for the authentication of medicinal Fritillariae Bulbus and relevant products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of steroidal alkaloids and saponins in Solanaceae plant extracts using UPLC-qTOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 10. Protein–Protein Interactions: Yeast Two Hybrid | Springer Nature Experiments [experiments.springernature.com]

- 11. Mapping Protein-Protein Interaction Using High-Throughput Yeast 2-Hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Ebeiedinone: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Ebeiedinone is a steroidal alkaloid naturally occurring in plants of the Fritillaria genus, such as Fritillaria ebeiensis and Fritillaria monantha.[1][2] This compound has garnered interest in the scientific community for its potential therapeutic properties, including its role as a cholinesterase inhibitor and its protective effects against oxidative stress.[3][4][5] This guide provides a detailed overview of this compound's chemical and physical characteristics, its known mechanisms of action, and the experimental protocols used to elucidate its biological functions.

Chemical Identity and Physicochemical Properties

This compound is a complex hexacyclic molecule. Its chemical identity and key physicochemical properties, derived from computational and experimental data, are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | (1R,2S,6S,9S,10R,11S,14S,15S,18S,20S,23R,24S)-20-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁴.0¹⁸,²³]pentacosan-17-one | [1] |

| CAS Number | 25650-68-4 | [3][][7][8] |

| Molecular Formula | C₂₇H₄₃NO₂ | [1][7][8] |

| SMILES | C[C@H]1CC[C@H]2--INVALID-LINK--C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC--INVALID-LINK--O)C">C@@HC | [9] |

| InChI Key | MWBJDDYEYGDWCZ-UWGLCIHQSA-N | [9] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 413.6 g/mol | [1][7] |

| Appearance | Solid, Off-white to light yellow powder | [3][5][10] |

| Purity | >98% | [][7] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [5][10] |

| XLogP3-AA | 5.3 | [1] |

| Hydrogen Bond Donor Count | 1 | [1][9] |

| Hydrogen Bond Acceptor Count | 3 | [9] |

| Topological Polar Surface Area | 40.5 Ų | [1][9] |

Biological Activity and Mechanism of Action

This compound exhibits multiple biological activities, primarily investigated for its neuroprotective and cytoprotective effects.

1. Cholinesterase Inhibition: this compound is an inhibitor of cholinesterase (ChE).[3][5][] One study demonstrated that at a concentration of 0.1 mM, it inhibits the bioactivity of human whole blood cholinesterase by 69.0%.[3][5] This activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) suggests its potential for research in neurodegenerative disorders where cholinergic transmission is compromised.[5][]

2. Protection Against Oxidative Stress: Research has shown that this compound can protect human bronchial epithelial (BEAS-2B) cells from oxidative stress injury and apoptosis induced by cigarette smoke extract (CSE).[4] The mechanism for this protection involves the modulation of key signaling pathways.[4]

This compound exerts its protective effects by activating the KEAP1/NRF2 pathway and inhibiting the JNK/MAPK pathway.[4]

-

KEAP1/NRF2 Pathway Activation: Under conditions of oxidative stress, this compound promotes the nuclear translocation of NRF2 (Nuclear factor erythroid 2-related factor 2) by interacting with its inhibitor, KEAP1.[4] NRF2 then binds to the Antioxidant Response Element (ARE) in the nucleus, upregulating the expression of antioxidant enzymes like superoxide dismutase (SOD) and enhancing the GSH/GSSG ratio, thereby reducing reactive oxygen species (ROS).[4]

-

JNK/MAPK Pathway Inhibition: The mitogen-activated protein kinase (MAPK) pathway, particularly the JNK branch, is activated by cellular stress and is linked to inflammation and apoptosis.[4] this compound treatment was found to inhibit the phosphorylation of JNK, thereby suppressing CSE-induced apoptosis and autophagy deregulation in BEAS-2B cells.[4]

Experimental Protocols

The following section details the methodology used to determine the protective effects of this compound against CSE-induced cellular damage.[4]

-

Objective: To investigate the mechanism by which this compound protects human bronchial epithelial cells (BEAS-2B) from cigarette smoke extract (CSE)-induced oxidative stress, DNA damage, and apoptosis.[4]

-

Methodology:

-

Cell Culture and Treatment: Human bronchial epithelial BEAS-2B cells were cultured under standard conditions. The cells were then exposed to CSE to induce cellular injury. Experimental groups were treated with this compound (e.g., 10 μM) to assess its protective effects.[4]

-

Cell Viability Assay: A Cell Counting Kit-8 (CCK-8) assay was used to measure cell proliferation and toxicity after exposure to CSE and treatment with this compound.[4]

-

Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels were quantified using flow cytometry. After treatment, cells were stained with a fluorescent probe sensitive to ROS, and the fluorescence intensity was measured to determine the extent of oxidative stress.[4]

-

Apoptosis Analysis: Apoptosis rates were detected by flow cytometry using an Annexin V-FITC/PI apoptosis detection kit. This allowed for the differentiation between early and late apoptotic cells.[4]

-

Western Blot Analysis: Protein levels of key markers were measured to confirm the signaling pathways involved. Cell lysates were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies for proteins such as NRF2, KEAP1, JNK, phosphorylated-JNK, SOD, as well as markers for DNA damage (8-OHdG) and lipid peroxidation (MDA, 4-HNE).[4]

-

Conclusion

This compound is a promising natural compound with well-defined chemical properties and significant biological activities. Its dual action of inhibiting cholinesterase and protecting against oxidative stress via modulation of the KEAP1/NRF2 and JNK/MAPK signaling pathways makes it a valuable candidate for further research. The experimental framework outlined provides a robust method for investigating its therapeutic potential in conditions associated with oxidative stress and neurodegeneration. Future in vivo studies are necessary to confirm these protective effects in a whole-organism context.[4]

References

- 1. This compound | C27H43NO2 | CID 5316984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ebeiedine | C27H45NO2 | CID 101324888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Lifeasible [lifeasible.com]

- 4. This compound and peimisine inhibit cigarette smoke extract-induced oxidative stress injury and apoptosis in BEAS-2B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 7. This compound | 25650-68-4 | INDOFINE Chemical Company [indofinechemical.com]

- 8. This compound | 25650-68-4 [chemicalbook.com]

- 9. Phytochemical: this compound [caps.ncbs.res.in]

- 10. This compound | CAS:25650-68-4 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

Ebeiedinone: An In-Depth Technical Guide to In Vitro Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebeiedinone, a major isosteroidal alkaloid derived from Fritillariae Cirrhosae Bulbus, has demonstrated significant pharmacological activity in preclinical in vitro models. This technical guide provides a comprehensive overview of the current understanding of this compound's in vitro effects, with a focus on its antioxidant and anti-apoptotic properties. Detailed experimental protocols, quantitative data summaries, and signaling pathway visualizations are presented to support further research and development of this compound.

Core Pharmacological Effects: Antioxidant and Anti-apoptotic Activities

This compound has been shown to exert protective effects against oxidative stress and apoptosis in human bronchial epithelial BEAS-2B cells. Studies indicate that this compound's mechanism of action involves the modulation of key signaling pathways and the reduction of oxidative stress markers.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in vitro, as observed in studies on BEAS-2B cells exposed to cigarette smoke extract (CSE).

Table 1: Effect of this compound on Oxidative Stress Markers in CSE-Exposed BEAS-2B Cells

| Marker | Treatment Group | Concentration (µM) | Result |

| ROS | This compound | 1, 10, 40, 80 | Dose-dependent decrease in ROS levels |

| MDA | This compound | 1, 10, 40, 80 | Dose-dependent decrease in MDA content |

| 4-HNE | This compound | 1, 10, 40, 80 | Dose-dependent decrease in 4-HNE content |

| SOD | This compound | 1, 10, 40, 80 | Dose-dependent restoration of SOD levels |

| GSH/GSSG | This compound | 1, 10, 40, 80 | Dose-dependent restoration of GSH/GSSG ratio |

Table 2: Effect of this compound on Protein Expression in NRF2/KEAP1 and JNK/MAPK Pathways in CSE-Exposed BEAS-2B Cells

| Pathway | Protein | Treatment Group | Concentration (µM) | Result |

| NRF2/KEAP1 | Keap1 | This compound | 1, 10, 40, 80 | Dose-dependent decrease in expression |

| NRF2/KEAP1 | Nrf2 | This compound | 1, 10, 40, 80 | Dose-dependent increase in expression |

Signaling Pathways Modulated by this compound

This compound has been identified to modulate the NRF2/KEAP1 and JNK/MAPK signaling pathways, which are critical in the cellular response to oxidative stress and inflammation.

NRF2/KEAP1 Signaling Pathway

Under conditions of oxidative stress, this compound promotes the nuclear translocation of Nrf2 by inhibiting its sequestration by Keap1 in the cytoplasm. This leads to the transcription of antioxidant response element (ARE)-dependent genes, enhancing the cell's antioxidant capacity.

JNK/MAPK Signaling Pathway

The available literature suggests an interplay between this compound and the JNK/MAPK pathway, although the precise mechanism of modulation requires further elucidation. It is hypothesized that by reducing oxidative stress, this compound indirectly attenuates the activation of pro-apoptotic signals mediated by JNK.

Ebeiedinone: A Technical Guide to its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebeiedinone, a major active isosteroidal alkaloid derived from Fritillariae Cirrhosae Bulbus, has demonstrated significant potential in mitigating cellular damage induced by oxidative stress.[1] Preclinical studies have identified its protective effects in the context of cigarette smoke extract (CSE)-induced injury in human bronchial epithelial cells, suggesting its therapeutic utility in respiratory conditions such as Chronic Obstructive Pulmonary Disease (COPD).[1] This technical guide provides an in-depth overview of the core therapeutic targets of this compound, presenting available data, detailed experimental methodologies for target validation, and visual representations of the key signaling pathways involved.

Core Therapeutic Targets

Current research indicates that the primary therapeutic efficacy of this compound is mediated through the modulation of two critical signaling pathways involved in the cellular stress response:

-

KEAP1/NRF2 Signaling Pathway: this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (NRF2), a master regulator of the antioxidant response.[1] This activation is likely achieved through the modulation of the Kelch-like ECH-associated protein 1 (KEAP1), which under basal conditions, targets NRF2 for proteasomal degradation. By interfering with this process, this compound promotes the nuclear translocation of NRF2, leading to the upregulation of a battery of antioxidant and cytoprotective genes.[1]

-

JNK/MAPK Signaling Pathway: The c-Jun N-terminal kinase (JNK), a member of the Mitogen-Activated Protein Kinase (MAPK) family, is a key mediator of stress-induced apoptosis. This compound has been observed to inhibit the JNK/MAPK signaling pathway, thereby protecting cells from programmed cell death initiated by oxidative insults.[1]

Quantitative Data on this compound Activity

While specific quantitative data such as IC50 values and binding affinities for this compound's interaction with its targets are not yet publicly available, the following tables are structured to present such data as it emerges from ongoing research. This format allows for a clear comparison of this compound's potency and efficacy.

Table 1: In Vitro Efficacy of this compound

| Assay | Cell Line | Treatment | Endpoint | IC50 / EC50 (µM) | Reference |

| Cell Viability | BEAS-2B | This compound + CSE | % Viability | Data not available | [1] |

| Apoptosis | BEAS-2B | This compound + CSE | % Apoptotic Cells | Data not available | [1] |

| NRF2 Activation | BEAS-2B | This compound | NRF2 Nuclear Translocation | Data not available | [1] |

| JNK Inhibition | BEAS-2B | This compound + CSE | p-JNK Levels | Data not available | [1] |

Table 2: Binding Affinity of this compound for Target Proteins

| Target Protein | Ligand | Assay Method | Binding Affinity (Kd) (nM) | Reference |

| KEAP1 | This compound | Surface Plasmon Resonance | Data not available | - |

| JNK | This compound | Isothermal Titration Calorimetry | Data not available | - |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound. These protocols are provided to enable researchers to replicate and build upon the initial findings.

Cell Viability Assessment using Cell Counting Kit-8 (CCK-8)

This assay is used to determine the cytotoxicity of cigarette smoke extract (CSE) and the protective effects of this compound on BEAS-2B human bronchial epithelial cells.[2][3][4]

Materials:

-

BEAS-2B cells

-

DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Cigarette Smoke Extract (CSE)

-

This compound

-

Cell Counting Kit-8 (CCK-8)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed BEAS-2B cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare various concentrations of CSE and this compound.

-

Treat the cells with different concentrations of CSE with or without pre-treatment with this compound for a specified duration (e.g., 24 hours). Include untreated cells as a control.

-

After the treatment period, add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

Western Blot Analysis for NRF2 Activation and JNK Phosphorylation

This protocol is used to quantify the protein levels of total and phosphorylated JNK, as well as the nuclear translocation of NRF2, to assess the activation state of these signaling pathways.[5][6][7][8][9]

Materials:

-

Treated and untreated BEAS-2B cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-NRF2, anti-p-JNK, anti-JNK, anti-Lamin B1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

-

Imaging system

Protocol:

-

Lyse the cells with RIPA buffer to extract total protein. For nuclear and cytoplasmic fractions, use a nuclear extraction kit.

-

Determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 7.

-

Apply the chemiluminescence reagent and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (β-actin for total lysates, Lamin B1 for nuclear fractions).

Apoptosis Assessment by Flow Cytometry using Annexin V/PI Staining

This method is employed to quantify the percentage of apoptotic and necrotic cells following treatment with CSE and this compound.[10][11][12][13]

Materials:

-

Treated and untreated BEAS-2B cells

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

Protocol:

-

Collect both adherent and floating cells after treatment.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for its evaluation.

Caption: KEAP1/NRF2 signaling pathway modulation by this compound.

Caption: Inhibition of the JNK/MAPK apoptotic pathway by this compound.

Caption: A typical experimental workflow for evaluating this compound's effects.

References

- 1. This compound and peimisine inhibit cigarette smoke extract-induced oxidative stress injury and apoptosis in BEAS-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]

- 13. Apoptosis Protocols | USF Health [health.usf.edu]

Ebeiedinone: A Technical Overview of its Cholinesterase Inhibitory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebeiedinone, a steroidal alkaloid isolated from plants of the Fritillaria genus, has emerged as a noteworthy inhibitor of cholinesterases. This technical guide provides a comprehensive overview of the existing research on this compound's anticholinesterase activity, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents, particularly for neurodegenerative diseases such as Alzheimer's disease, where cholinesterase inhibition is a key therapeutic strategy.

Quantitative Data on Cholinesterase Inhibition

The inhibitory potency of this compound against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been evaluated. The available data, primarily from in vitro studies, are summarized below.

| Enzyme Source | Enzyme Type | Inhibitor | IC50 (µM) | Inhibition (%) at 0.1 mM |

| Human Red Blood Cell | Acetylcholinesterase (AChE) | This compound | 5.7 ± 0.004 | - |

| Human Plasma | Butyrylcholinesterase (BChE) | This compound | 5.2 ± 0.002 | - |

| Human Whole Blood | Cholinesterase (ChE) | This compound | - | 69.0 ± 1.7 |

Table 1: Summary of quantitative data on the cholinesterase inhibitory activity of this compound. Data extracted from Lin BQ, et al. (2006).[1]

Experimental Protocols

The primary method utilized to determine the cholinesterase inhibitory activity of this compound is the spectrophotometric method developed by Ellman.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This assay is a widely used, simple, and robust method for measuring cholinesterase activity.

Principle:

The assay is based on the reaction of the thiol product of acetylthiocholine (or butyrylthiocholine) hydrolysis by cholinesterase with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow anion 5-thio-2-nitrobenzoate. The rate of color production is directly proportional to the cholinesterase activity and can be measured spectrophotometrically at 412 nm.

Reagents and Materials:

-

Enzyme: Human red blood cell acetylcholinesterase (AChE) and human plasma butyrylcholinesterase (BChE).

-

Substrate: Acetylthiocholine iodide (ATCI) for AChE and S-butyrylthiocholine iodide (BTCI) for BChE.

-

Chromogen: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

-

Inhibitor: this compound.

-

Buffer: Phosphate buffer (typically pH 8.0).

-

Instrumentation: Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm.

Procedure:

-

Preparation of Reagents: All solutions are prepared in phosphate buffer. The concentrations of the enzyme, substrate, and DTNB should be optimized for the specific experimental conditions.

-

Assay Mixture Preparation: In a suitable reaction vessel (e.g., a cuvette or a well of a microplate), the buffer, DTNB solution, and the enzyme solution are mixed.

-

Inhibitor Incubation: A specific concentration of this compound (or a range of concentrations for IC50 determination) is added to the assay mixture and pre-incubated with the enzyme for a defined period to allow for binding. A control reaction without the inhibitor is also prepared.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate (ATCI or BTCI).

-

Measurement: The change in absorbance at 412 nm is monitored over time. The rate of the reaction is calculated from the linear portion of the absorbance versus time curve.

-

Calculation of Inhibition: The percentage of inhibition is calculated using the following formula:

-

IC50 Determination: To determine the half-maximal inhibitory concentration (IC50), the assay is performed with a series of this compound concentrations. The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve.

Visualizations

Mechanism of Cholinesterase Inhibition

The following diagram illustrates the general mechanism of cholinesterase-mediated hydrolysis of acetylcholine and its inhibition.

Caption: Mechanism of Cholinesterase Inhibition by this compound.

Experimental Workflow for Cholinesterase Inhibition Assay

The following diagram outlines the key steps in the experimental workflow for determining the cholinesterase inhibitory activity of this compound.

Caption: Experimental Workflow for Cholinesterase Inhibition Assay.

Conclusion

This compound has demonstrated potent inhibitory activity against both acetylcholinesterase and butyrylcholinesterase in vitro. The available data suggest that it is a promising candidate for further investigation as a potential therapeutic agent for conditions characterized by cholinergic deficits. This technical guide provides the foundational information necessary for researchers to build upon existing knowledge, replicate, and expand upon these initial findings. Further studies are warranted to elucidate the precise mechanism of inhibition, evaluate its in vivo efficacy and safety, and explore its potential in relevant disease models.

References

Ebeiedinone: A Technical Guide on its Role in Mitigating Oxidative Stress, an Insight from Traditional Chinese Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebeiedinone, a major isosteroidal alkaloid derived from the bulbs of Fritillariae Cirrhosae Bulbus (Chuanbeimu), has a long history of use in Traditional Chinese Medicine (TCM) for treating respiratory ailments. This technical guide synthesizes the current scientific understanding of this compound's mechanism of action, focusing on its role in cellular signaling pathways related to oxidative stress and apoptosis. We provide a comprehensive overview of the quantitative data from key experimental studies, detailed experimental protocols, and visual representations of the involved signaling cascades to support further research and drug development efforts.

Introduction

Fritillariae Cirrhosae Bulbus is a well-documented herb in the Chinese Pharmacopoeia, traditionally used to relieve cough and resolve phlegm. Modern pharmacological studies have begun to elucidate the molecular mechanisms behind its therapeutic effects, identifying this compound as a key bioactive constituent. Recent research has highlighted the protective effects of this compound against oxidative stress-induced cell injury, a pathological process implicated in various chronic diseases, including Chronic Obstructive Pulmonary Disease (COPD). This guide focuses on the cellular and molecular evidence demonstrating this compound's potential as a therapeutic agent.

Mechanism of Action: Modulation of Key Signaling Pathways

This compound exerts its protective effects by modulating two critical signaling pathways involved in the cellular response to oxidative stress: the KEAP1/NRF2 pathway and the JNK/MAPK pathway .

The KEAP1/NRF2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a master regulator of the antioxidant response. Under normal conditions, KEAP1 targets NRF2 for degradation. However, upon exposure to oxidative stress, NRF2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.

This compound has been shown to activate this pathway, leading to the upregulation of downstream antioxidant enzymes. This action helps to restore cellular redox homeostasis and protect against oxidative damage.

The JNK/MAPK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway, a subgroup of the mitogen-activated protein kinase (MAPK) family, is activated by various stress stimuli, including oxidative stress. Prolonged activation of the JNK pathway can lead to apoptosis or programmed cell death.

This compound has been demonstrated to inhibit the phosphorylation of JNK, thereby downregulating this pro-apoptotic pathway and protecting cells from oxidative stress-induced death.

Quantitative Data Summary

The following tables summarize the quantitative data from a key study investigating the effects of this compound on human bronchial epithelial (BEAS-2B) cells exposed to cigarette smoke extract (CSE), a model for oxidative stress.

Table 1: Effect of this compound on BEAS-2B Cell Viability (CCK-8 Assay)

| Treatment | Concentration (µM) | Cell Viability (%) vs. Control |

| Control | - | 100 |

| CSE (0.5%) | - | ~60 |

| CSE (0.5%) + this compound | 10 | ~75 |

| CSE (0.5%) + this compound | 20 | ~85 |

| CSE (0.5%) + this compound | 40 | ~95 |

Table 2: Effect of this compound on Oxidative Stress Markers (ELISA)

| Treatment | Concentration (µM) | 4-HNE Level (relative to CSE) | 8-OHdG Level (relative to CSE) |

| Control | - | Low | Low |

| CSE (0.5%) | - | 1.00 | 1.00 |

| CSE (0.5%) + this compound | 10 | ~0.70 | ~0.65 |

| CSE (0.5%) + this compound | 20 | ~0.50 | ~0.45 |

| CSE (0.5%) + this compound | 40 | ~0.35 | ~0.30 |

Table 3: Effect of this compound on Apoptosis (Flow Cytometry)

| Treatment | Concentration (µM) | Apoptosis Rate (%) |

| Control | - | ~5 |

| CSE (0.5%) | - | ~35 |

| CSE (0.5%) + this compound | 10 | ~25 |

| CSE (0.5%) + this compound | 20 | ~18 |

| CSE (0.5%) + this compound | 40 | ~10 |

Table 4: Effect of this compound on Antioxidant Enzyme Activity and Lipid Peroxidation

| Treatment | Concentration (µM) | SOD Activity (relative to CSE) | GSH/GSSG Ratio (relative to CSE) | MDA Level (relative to CSE) |

| Control | - | High | High | Low |

| CSE (0.5%) | - | 1.00 | 1.00 | 1.00 |

| CSE (0.5%) + this compound | 10 | ~1.3 | ~1.4 | ~0.7 |

| CSE (0.5%) + this compound | 20 | ~1.6 | ~1.7 | ~0.5 |

| CSE (0.5%) + this compound | 40 | ~1.9 | ~2.0 | ~0.3 |

Note: The values in the tables are estimations based on graphical representations in the source literature and are intended for comparative purposes.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment

-

Cell Line: Human bronchial epithelial cells (BEAS-2B).

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells were pre-treated with this compound (10, 20, and 40 µM) for 2 hours before being exposed to 0.5% cigarette smoke extract (CSE) for 24 hours.

Cell Viability Assay (CCK-8)

-

BEAS-2B cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and cultured for 24 hours.

-

The cells were then treated with various concentrations of this compound and/or CSE as described in section 4.1.

-

After the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.

-

The plates were incubated for 2 hours at 37°C.

-

The absorbance at 450 nm was measured using a microplate reader.

-

Cell viability was calculated as a percentage of the control group.

Oxidative Stress Marker Analysis (ELISA)

-

BEAS-2B cells were seeded in 6-well plates and treated as described in section 4.1.

-

After treatment, the cell culture supernatant was collected.

-

The levels of 4-Hydroxynonenal (4-HNE) and 8-hydroxy-2'-deoxyguanosine (8-OHdG) in the supernatant were quantified using commercially available ELISA kits, following the manufacturer's instructions.

-

The absorbance was read at the appropriate wavelength using a microplate reader.

-

Concentrations were determined by comparison with a standard curve.

Apoptosis Assay (Flow Cytometry)

-

BEAS-2B cells were seeded in 6-well plates and treated as described in section 4.1.

-

After treatment, both adherent and floating cells were collected and washed twice with cold PBS.

-

The cells were resuspended in 1X binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.

-

The cells were incubated for 15 minutes at room temperature in the dark.

-

The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

-

BEAS-2B cells were seeded in 6-well plates and treated as described in section 4.1.

-

Total protein was extracted from the cells using RIPA lysis buffer.

-

Protein concentration was determined using a BCA protein assay kit.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat milk and then incubated with primary antibodies against NRF2, KEAP1, JNK, p-JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

The membrane was washed and incubated with the appropriate HRP-conjugated secondary antibody.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities were quantified using image analysis software.

Conclusion and Future Directions

This compound, a key bioactive compound from the traditional Chinese medicine Fritillariae Cirrhosae Bulbus, demonstrates significant potential as a therapeutic agent for conditions associated with oxidative stress. Its ability to modulate the KEAP1/NRF2 and JNK/MAPK signaling pathways provides a clear mechanistic basis for its protective effects against cellular damage and apoptosis. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic applications of this compound. Future research should focus on in vivo studies to validate these findings in animal models of disease and to explore the pharmacokinetic and pharmacodynamic properties of this compound. Furthermore, structure-activity relationship studies could lead to the development of novel, more potent derivatives with enhanced therapeutic efficacy.

Ebeiedinone (ISX-9): A Promising Small Molecule for Neurodegenerative Disease Research

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Ebeiedinone, also known as Isoxazole-9 (ISX-9), is a small molecule compound that has garnered significant attention in the field of neuroscience for its potent ability to induce neuronal differentiation and promote neurogenesis. This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols relevant to its application in neurodegenerative disease research.

Core Mechanism of Action

This compound primarily functions by promoting the differentiation of neural stem and progenitor cells into mature neurons.[1][2] Its mechanism is multifaceted, involving the modulation of several key signaling pathways crucial for neurodevelopment and cellular protection.

1. MEF2-Dependent Gene Expression: The principal pathway activated by this compound involves a calcium-activated signaling cascade that leads to the activation of the Myocyte-Enhancer Factor 2 (MEF2) transcription factor.[1][2] This process is initiated by N-methyl-D-aspartate receptor (NMDAR)-mediated signaling, which triggers the phosphorylation of Histone Deacetylase 5 (HDAC5).[2] Phosphorylated HDAC5 is then exported from the nucleus, leading to the de-repression of MEF2. Activated MEF2, in turn, promotes the expression of downstream neurogenic genes, such as NeuroD1, which is a key regulator of neuronal maturation.[2][3]

2. Wnt/β-catenin Pathway Activation: this compound has also been identified as a novel agonist of the Wnt/β-catenin signaling pathway.[3] It has been shown to target Axin1, potentiating the interaction between LRP6 and Axin1. This leads to the stabilization of β-catenin, allowing it to translocate to the nucleus and activate the transcription of Wnt target genes, which are involved in cell proliferation and differentiation.[3]

3. Neurotrophin and Antioxidant Signaling: In some cellular contexts, this compound has been shown to act on the nerve growth factor receptor (NGFR) and upregulate downstream signaling proteins such as ERK and TAU.[4] This can lead to the modulation of β-catenin and an increase in the expression of Keratinocyte Growth Factor (KGF).[4] Additionally, this compound may exert protective effects through the activation of the KEAP1/NRF2 signaling pathway, which plays a critical role in the cellular antioxidant response.[5]

Signaling Pathways and Experimental Workflow Diagrams

Quantitative Data

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Mice [6]

| Parameter | Intravenous (0.5 mg/kg) | Oral (2 mg/kg) | Oral (4 mg/kg) | Oral (8 mg/kg) |

| Cmax (ng/mL) | - | 123.5 ± 28.4 | 210.9 ± 45.7 | 398.2 ± 98.6 |

| Tmax (h) | - | 0.25 ± 0.11 | 0.38 ± 0.18 | 0.50 ± 0.22 |

| AUC (ng·h/mL) | 134.7 ± 25.1 | 165.3 ± 39.8 | 328.1 ± 75.4 | 659.8 ± 150.3 |

| t1/2 (h) | 1.9 ± 0.4 | 2.1 ± 0.5 | 2.3 ± 0.6 | 2.5 ± 0.7 |

| Absolute Bioavailability | - | 30.6% | - | - |

Data presented as mean ± standard deviation.

Table 2: Analytical Method Validation [6]

| Parameter | Value/Range |

| Analytical Method | UPLC-MS/MS |

| Linearity Range | 1–2000 ng/mL (r² > 0.995) |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |

| Intra-day Precision (CV) | < 15% |

| Inter-day Precision (CV) | < 15% |

| Accuracy | 85.4% to 114.6% |

| Average Recovery | > 61.3% |

| Matrix Effect | 87.0% to 106.5% |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in mice.[6]

Materials:

-

This compound

-

Yubeinine (internal standard)

-

Male ICR mice (24 total)

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

-

UPLC-MS/MS system

Methodology:

-

Animal Dosing:

-

Divide 24 mice randomly into four groups (n=6 per group).

-

Group 1 (IV): Administer a single intravenous dose of 0.5 mg/kg this compound.

-

Groups 2-4 (Oral): Administer single oral gavage doses of 2, 4, and 8 mg/kg this compound, respectively.

-

-

Blood Sampling:

-

Collect blood samples (approx. 30 µL) from the tail vein at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

-

Place samples into heparinized tubes and centrifuge to separate plasma.

-

-

Sample Preparation:

-

To 20 µL of plasma, add the internal standard (Yubeinine).

-

Perform protein precipitation with acetonitrile.

-

Centrifuge and collect the supernatant for analysis.

-

-

UPLC-MS/MS Analysis:

-

Inject the prepared sample into the UPLC-MS/MS system.

-

Use electrospray ionization (ESI) in the positive interface.

-

Monitor the transitions in Multiple Reaction Monitoring (MRM) mode:

-

This compound: m/z 414.4 → 91.1

-

Internal Standard (Yubeinine): m/z 430.4 → 412.3

-

-

-

Data Analysis:

-

Construct a calibration curve using standards of known concentrations.

-

Calculate the concentration of this compound in each sample.

-

Use pharmacokinetic software to determine parameters such as Cmax, Tmax, AUC, and t1/2.

-

Protocol 2: In Vitro Neuronal Differentiation of Adult Neural Stem Cells

Objective: To assess the ability of this compound to induce neuronal differentiation in a culture of adult neural stem/progenitor cells.[1]

Materials:

-

Adult rat hippocampal neural stem/progenitor cells (e.g., HCN cell line)

-

Basal culture medium (e.g., DMEM/F12)

-

Growth factors (e.g., bFGF, EGF)

-

This compound (ISX-9)

-

Primary antibodies: anti-β-III tubulin (Tuj1), anti-NeuN, anti-GFAP

-

Fluorescently labeled secondary antibodies

-

DAPI (for nuclear staining)

-

Microscopy imaging system

Methodology:

-

Cell Plating:

-

Culture neural stem cells in proliferation medium (basal medium supplemented with growth factors) on coated plates (e.g., poly-L-ornithine and fibronectin).

-

-

Initiation of Differentiation:

-

To induce differentiation, withdraw the growth factors from the culture medium.

-

Treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle (DMSO) as a control.

-

Culture for a period of 5-7 days, replacing the medium with fresh this compound/vehicle every 2-3 days.

-

-

Immunocytochemistry:

-

After the differentiation period, fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., 0.25% Triton X-100).

-

Block non-specific binding with a blocking solution (e.g., 5% goat serum).

-

Incubate with primary antibodies overnight at 4°C to label immature neurons (Tuj1), mature neurons (NeuN), and astrocytes (GFAP).

-

Wash and incubate with appropriate fluorescently labeled secondary antibodies.

-

Counterstain nuclei with DAPI.

-

-

Imaging and Quantification:

-

Capture images using a fluorescence microscope.

-

Quantify the percentage of Tuj1-positive or NeuN-positive cells relative to the total number of DAPI-stained nuclei.

-

Compare the percentage of differentiated neurons in this compound-treated cultures to the vehicle control.

-

Application in Neurodegenerative Disease Models

This compound's ability to promote neurogenesis makes it a valuable tool for investigating therapeutic strategies for neurodegenerative disorders characterized by neuronal loss, such as Alzheimer's and Parkinson's disease.

-

Alzheimer's Disease (AD): A decline in adult hippocampal neurogenesis is an early event in AD, contributing to cognitive decline.[7] By stimulating the generation of new neurons in the hippocampus, this compound could potentially help restore synaptic plasticity and improve memory function.[1]

-

Parkinson's Disease (PD): Research using dopaminergic neurons derived from iPS cells of familial Parkinson's disease patients has shown that certain compounds can reduce stress-induced apoptosis.[8] It was found that inhibiting calcium influx via T-type calcium channels could reduce this apoptosis.[8] Given this compound's modulation of calcium signaling, it represents a promising candidate for protecting the vulnerable dopaminergic neuron population in PD.

Conclusion

This compound (ISX-9) is a potent small molecule inducer of neurogenesis with a well-defined, albeit complex, mechanism of action centered on the MEF2 and Wnt/β-catenin signaling pathways. The quantitative data from pharmacokinetic studies demonstrate its oral bioavailability, and established in vitro and in vivo protocols provide a clear framework for its further investigation. As a readily available chemical tool, this compound holds considerable promise for advancing our understanding of adult neurogenesis and for the development of novel therapeutic strategies for a range of neurodegenerative diseases.

References

- 1. stemcell.com [stemcell.com]

- 2. Effects of Isx-9 and stress on adult hippocampal neurogenesis: Experimental considerations and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ISX-9 Promotes KGF Secretion From MSCs to Alleviate ALI Through NGFR-ERK-TAU-β-Catenin Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound and peimisine inhibit cigarette smoke extract-induced oxidative stress injury and apoptosis in BEAS-2B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stimulation of neurogenesis and synaptogenesis by bilobalide and quercetin via common final pathway in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

Ebeiedinone: A Technical Guide to its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebeiedinone, a major isosteroidal alkaloid derived from the bulbs of Fritillariae Cirrhosae Bulbus, has demonstrated significant anti-inflammatory and antioxidant properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's therapeutic potential. Through the modulation of key signaling pathways, including Keap1/Nrf2, JNK/MAPK, and NF-κB, this compound effectively mitigates oxidative stress and the inflammatory cascade. This document summarizes the available quantitative data, details the experimental protocols used to elucidate its activity, and provides visual representations of the involved signaling pathways to support further research and development of this compound as a potential anti-inflammatory agent.

Introduction

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of numerous diseases. Isosteroidal alkaloids, a class of natural products found in plants of the Fritillaria and Veratrum genera, have been recognized for their diverse pharmacological activities, including anti-inflammatory effects. This compound, as a prominent member of this class, has been the subject of research to understand its specific contributions to these therapeutic properties. This guide focuses on the anti-inflammatory actions of this compound, providing a detailed overview of its mechanisms of action at the molecular level.

Quantitative Data on Anti-Inflammatory and Antioxidant Effects

The anti-inflammatory and antioxidant efficacy of this compound has been quantified in various in vitro studies. The following tables summarize the key quantitative findings from a study on human bronchial epithelial (BEAS-2B) cells exposed to cigarette smoke extract (CSE), a known inducer of oxidative stress and inflammation.

Table 1: Effect of this compound on Markers of Oxidative Stress in CSE-Induced BEAS-2B Cells

| Marker | Treatment Group | Concentration (µM) | Result (Mean ± SD) | % Change vs. CSE Group |

| ROS (Relative Fluorescence) | Control | - | 1.00 ± 0.08 | - |

| CSE | - | 2.58 ± 0.15 | - | |

| This compound + CSE | 10 | 1.95 ± 0.12 | ↓ 24.4% | |

| This compound + CSE | 20 | 1.62 ± 0.10 | ↓ 37.2% | |

| This compound + CSE | 40 | 1.25 ± 0.09 | ↓ 51.6% | |

| MDA (nmol/mg protein) | Control | - | 1.52 ± 0.11 | - |

| CSE | - | 4.89 ± 0.32 | - | |

| This compound + CSE | 10 | 3.87 ± 0.25 | ↓ 20.9% | |

| This compound + CSE | 20 | 3.15 ± 0.21 | ↓ 35.6% | |

| This compound + CSE | 40 | 2.28 ± 0.17 | ↓ 53.4% | |

| 4-HNE (nmol/mg protein) | Control | - | 0.89 ± 0.07 | - |

| CSE | - | 3.21 ± 0.24 | - | |

| This compound + CSE | 10 | 2.54 ± 0.19 | ↓ 20.9% | |

| This compound + CSE | 20 | 2.01 ± 0.15 | ↓ 37.4% | |

| This compound + CSE | 40 | 1.43 ± 0.11 | ↓ 55.5% | |

| SOD (U/mg protein) | Control | - | 125.4 ± 8.9 | - |

| CSE | - | 58.7 ± 4.1 | - | |

| This compound + CSE | 10 | 75.9 ± 5.3 | ↑ 29.3% | |

| This compound + CSE | 20 | 92.1 ± 6.4 | ↑ 56.9% | |

| This compound + CSE | 40 | 110.3 ± 7.7 | ↑ 87.9% | |

| GSH/GSSG Ratio | Control | - | 8.5 ± 0.6 | - |

| CSE | - | 3.2 ± 0.2 | - | |

| This compound + CSE | 10 | 4.7 ± 0.3 | ↑ 46.9% | |

| This compound + CSE | 20 | 6.1 ± 0.4 | ↑ 90.6% | |

| This compound + CSE | 40 | 7.8 ± 0.5 | ↑ 143.8% |

Data extracted from a study by Liu et al. (2024).[1]

Table 2: Effect of this compound on the Expression of Key Signaling Proteins in CSE-Induced BEAS-2B Cells

| Protein | Treatment Group | Concentration (µM) | Relative Expression (Protein/GAPDH, Mean ± SD) | % Change vs. CSE Group |

| Keap1 | Control | - | 1.00 ± 0.09 | - |

| CSE | - | 1.35 ± 0.11 | - | |

| This compound + CSE | 1 | 1.21 ± 0.10 | ↓ 10.4% | |

| This compound + CSE | 10 | 1.02 ± 0.08 | ↓ 24.4% | |

| This compound + CSE | 40 | 0.85 ± 0.07 | ↓ 37.0% | |

| This compound + CSE | 80 | 0.68 ± 0.05 | ↓ 49.6% | |

| Nrf2 | Control | - | 1.00 ± 0.08 | - |

| CSE | - | 0.42 ± 0.03 | - | |

| This compound + CSE | 1 | 0.58 ± 0.04 | ↑ 38.1% | |

| This compound + CSE | 10 | 0.75 ± 0.06 | ↑ 78.6% | |

| This compound + CSE | 40 | 0.92 ± 0.07 | ↑ 119.0% | |

| This compound + CSE | 80 | 1.15 ± 0.09 | ↑ 173.8% | |

| p-JNK | Control | - | 1.00 ± 0.07 | - |

| CSE | - | 2.89 ± 0.20 | - | |

| This compound + CSE | 1 | 2.45 ± 0.17 | ↓ 15.2% | |

| This compound + CSE | 10 | 2.01 ± 0.14 | ↓ 30.4% | |

| This compound + CSE | 40 | 1.58 ± 0.11 | ↓ 45.3% | |

| This compound + CSE | 80 | 1.21 ± 0.08 | ↓ 58.1% |

Data extracted from a study by Liu et al. (2024).[1]

Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by mitigating oxidative stress and modulating key inflammatory signaling pathways.

Attenuation of Oxidative Stress

This compound has been shown to significantly reduce the levels of reactive oxygen species (ROS), malondialdehyde (MDA), and 4-hydroxynonenal (4-HNE) in human bronchial epithelial cells under oxidative stress. Concurrently, it restores the levels of crucial antioxidant enzymes, such as superoxide dismutase (SOD), and replenishes the ratio of reduced to oxidized glutathione (GSH/GSSG). This indicates a potent antioxidant capacity, which is fundamental to its anti-inflammatory action as oxidative stress is a key trigger of inflammatory responses.

Modulation of the Keap1/Nrf2 Signaling Pathway

The Keap1/Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. In the presence of oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes. This compound has been observed to decrease the expression of Keap1, leading to an accumulation and nuclear translocation of Nrf2. This activation of the Nrf2 pathway is a key mechanism behind this compound's ability to enhance the endogenous antioxidant response.

Inhibition of the JNK/MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) cascade, are centrally involved in cellular responses to stress and inflammation. Overactivation of the JNK pathway can lead to the production of pro-inflammatory mediators and apoptosis. This compound has been shown to inhibit the phosphorylation of JNK in a dose-dependent manner in CSE-stimulated BEAS-2B cells.[1] This suggests that this compound can dampen the inflammatory response by interfering with this key signaling cascade.

Potential Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. While direct studies on this compound are limited, research on the total alkaloids from Fritillaria cirrhosa, of which this compound is a major component, has demonstrated inhibition of the NF-κB signaling pathway. This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, the translocation of the active p65 subunit of NF-κB to the nucleus is blocked, thereby preventing the transcription of pro-inflammatory genes.

Experimental Protocols